molecular formula C11H13NO3 B14814412 2-Cyclopropoxy-6-methoxybenzamide

2-Cyclopropoxy-6-methoxybenzamide

Cat. No.: B14814412
M. Wt: 207.23 g/mol
InChI Key: OOKAIIOEMZGTGS-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-6-methoxybenzamide is a chemical compound that belongs to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their ability to interact with various biological targets. This compound is characterized by the presence of a cyclopropoxy group and a methoxy group attached to a benzamide core, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-6-methoxybenzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-methoxybenzoic acid with an appropriate amine under acidic conditions.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction, where a suitable cyclopropyl halide reacts with the benzamide core in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Types of Reactions:

    Oxidation: The methoxy group in this compound can undergo oxidation to form corresponding quinones.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its ability to modulate biological pathways, particularly those involving signal transduction.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific signaling pathways.

    Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-6-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the hedgehog signaling pathway by binding to the smoothened (Smo) receptor, thereby preventing the activation of downstream signaling cascades. This inhibition can lead to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

    2-Methoxybenzamide: Shares the methoxybenzamide core but lacks the cyclopropoxy group.

    Cyclopropoxybenzene: Contains the cyclopropoxy group but lacks the benzamide core.

Uniqueness: 2-Cyclopropoxy-6-methoxybenzamide is unique due to the combination of the cyclopropoxy and methoxy groups attached to the benzamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-cyclopropyloxy-6-methoxybenzamide

InChI

InChI=1S/C11H13NO3/c1-14-8-3-2-4-9(10(8)11(12)13)15-7-5-6-7/h2-4,7H,5-6H2,1H3,(H2,12,13)

InChI Key

OOKAIIOEMZGTGS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC2CC2)C(=O)N

Origin of Product

United States

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